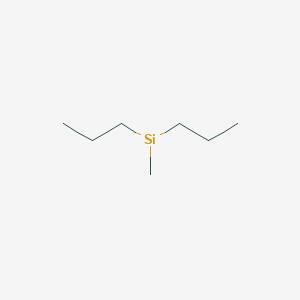

Methyl(dipropyl)silane

Übersicht

Beschreibung

Methyl(dipropyl)silane is an organosilicon compound. Organosilicon compounds are organic compounds that contain silicon. They are widely used in commercial applications such as sealants, adhesives, and coatings due to their durability and stability .

Synthesis Analysis

The synthesis of organosilicon compounds like Methyl(dipropyl)silane often involves the use of silane precursors. For instance, a hydroxy-silane coupling agent can be synthesized from 3-butene-1-alcohol and mercaptopropyl-3-methoxysilane based on a click reaction between double bonds and sulfhydryl groups . The synthesis process can be influenced by the type of silane used, which can affect the properties of the resulting compound .Molecular Structure Analysis

The molecular structure of Methyl(dipropyl)silane is characterized by a silicon atom bonded to a methyl group and two propyl groups . The structure of organosilicon compounds can be complex, with the silicon atom forming covalent bonds with other atoms in the molecule .Chemical Reactions Analysis

Organosilicon compounds like Methyl(dipropyl)silane can undergo various chemical reactions. For example, they can react with surfaces through surface hydroxyl groups or bound water to form a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions . They can also serve as a radical H-donor or as a hydride donor .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl(dipropyl)silane can vary depending on the specific conditions and the presence of other compounds. For instance, the properties of silica/rubber composites can change based on the different silane coupling agent structures and the masterbatch fabrication methods .Wissenschaftliche Forschungsanwendungen

1. Corrosion Protection in Automotive Systems

Silane-based pretreatments, including compounds like methyl(dipropyl)silane, have been found effective in providing corrosion protection for metals in automotive systems. These silane-based solutions can replace phosphate and chromate-based systems for untreated or powder-painted metals, offering excellent corrosion resistance in conjunction with electrocoat systems like ED-5000 (Sundararajan & Van Ooij, 2000).

2. Surface Protection and Coatings

Silane-based coatings with nanoparticles, such as methyl(dipropyl)silane, are widely used for surface protection. These coatings significantly improve corrosion resistance by increasing hydrophobicity. They are applied to various surfaces, including metals like stainless steel, and are known for their good tribological (related to friction and wear) and aesthetical properties (Armentia et al., 2018).

3. Electrodeposition for Corrosion Protection

Methyl(dipropyl)silane derivatives are used in electrodeposition on aluminum alloys for enhanced corrosion protection. These films, deposited electrochemically, have shown higher corrosion resistances compared to those applied by conventional methods (Hu et al., 2007).

4. Molecular Structure Analysis

Research on the microwave spectrum, structure, and internal rotation of silane derivatives, including methyl(dipropyl)silane, provides valuable insights into their molecular structures. This information is crucial for understanding their chemical behavior and applications (Pierce & Petersen, 1960).

5. Sensor Applications

Silane-based materials, such as polysilane-dansyl graft copolymers, have been developed for sensor applications. These complex fluorescent nanocomposites combine optical properties of various chromophores and are potential candidates for multichannel detection systems in biological environments (Chibac et al., 2017).

6. Copolymerization with Other Monomers

Methyl(dipropyl)silane derivatives can be copolymerized with other monomers like styrene, acrylonitrile, and methyl methacrylate. This process allows for the creation of copolymers with varied properties, useful in numerous applications (Rao & Babu, 1989).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for the use of Methyl(dipropyl)silane and similar compounds could involve exploring their surface chemistry versatility. This could be achieved by relying on the enormous variety of silane precursors and chemical routes that can be used . For instance, surface modification of silica particles can be used as an approach to tune the impact performance of shear thickening fluid treated aramid fabrics .

Eigenschaften

InChI |

InChI=1S/C7H17Si/c1-4-6-8(3)7-5-2/h4-7H2,1-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRNGUPVNXOILB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](C)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30842197 | |

| Record name | Methyl(dipropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30842197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl(dipropyl)silane | |

CAS RN |

999-03-1 | |

| Record name | Methyl(dipropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30842197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

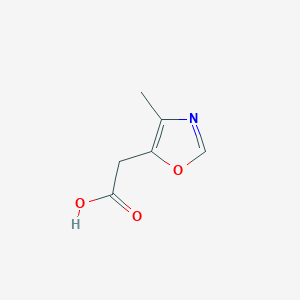

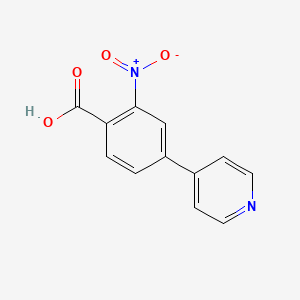

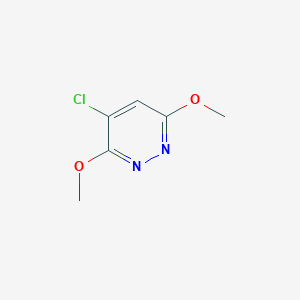

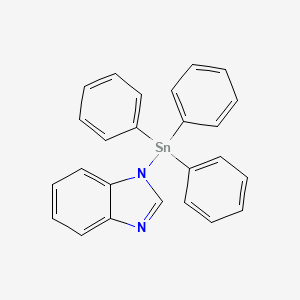

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

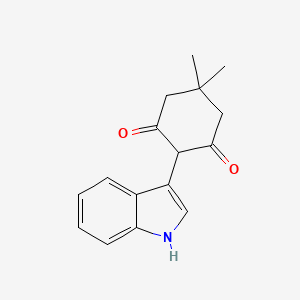

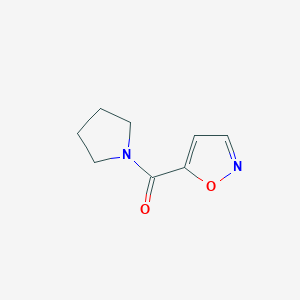

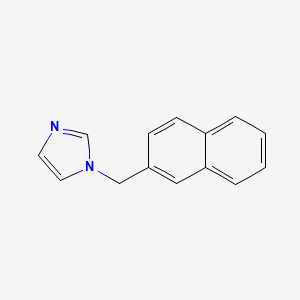

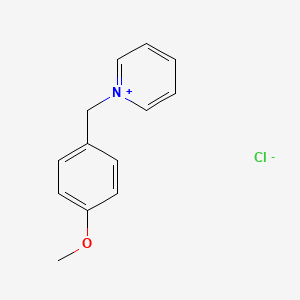

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.